N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-5-3-2-4-17(19)13-20(24)23-14-15-6-11-22-18(12-15)16-7-9-21-10-8-16/h2-12H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVGUCWBUTSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a methoxyphenyl acetamide group, which contributes to its unique reactivity and biological profile. The molecular formula is with a molecular weight of approximately 347.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 347.41 g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]acetamide |
The biological activity of this compound primarily involves its role as a ligand in coordination chemistry. The bipyridine structure allows it to bind effectively to metal ions, which can enhance its reactivity and influence various biochemical pathways. This binding capability suggests potential applications in catalysis and drug design.
Potential Targets
- Metal Ion Coordination : The compound can serve as a ligand for transition metals, impacting their catalytic properties.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in disease pathways, although further research is necessary to elucidate these interactions.
Anticancer Activity
Bipyridine derivatives are being explored for their anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness is often measured using IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-pyridylmethyl)-acetamide | MCF7 | 22.6 |
| Related bipyridine derivative | A549 | 3.79 |
These results suggest that modifications in the bipyridine structure can lead to enhanced biological activity .
Case Studies
- SARS-CoV-2 Mpro Inhibitors : A recent study identified novel inhibitors targeting the main protease (Mpro) of SARS-CoV-2 using deep learning approaches. While this compound was not specifically tested, the findings highlight the potential of bipyridine derivatives in antiviral drug design .
- Anticancer Screening : A library of bipyridine-based compounds was screened against several cancer cell lines, revealing promising cytotoxicity profiles. The structure–activity relationship (SAR) analysis indicated that modifications at the methoxyphenyl position could significantly enhance anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Variations
Bipyridine vs. Quinazoline Derivatives
Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (compound 38, ) replace the bipyridine with a quinazoline sulfonyl group. These derivatives exhibit potent anti-cancer activity (IC₅₀ < 10 µM against HCT-1 and MCF-7 cell lines), attributed to the sulfonyl group’s electron-withdrawing effects and quinazoline’s kinase-inhibitory properties .
Phenoxy vs. Bipyridine Linkages
Synthetic auxins such as 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (compound 602, ) use phenoxy linkages for herbicidal activity. The target compound’s bipyridine-methyl group likely increases rigidity and reduces metabolic degradation compared to flexible phenoxy chains, a hypothesis supported by the enhanced stability of bipyridine-containing ACC2 inhibitors () .
Substituent Effects
Methoxyphenyl Position and Bioactivity
The 2-methoxyphenyl group in the target compound is shared with N-(2-methoxyphenyl)acetamide (, IC₅₀ = 23.23 µM), which shows moderate inhibitory activity in QSAR models. However, the addition of the bipyridine-methyl group in the target compound could enhance steric bulk and hydrophobic interactions, as seen in N-(1′,2′,3′,6′-tetrahydro[2,4′-bipyridin]-5-yl)acetamide (), which exhibits predicted bioavailability metrics (density: 1.179 g/cm³, pKa: 14.07) .
Halogenated vs. Methoxy Substituents
Chlorophenyl derivatives like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () demonstrate higher electrophilicity due to chlorine atoms, favoring covalent binding. The methoxy group in the target compound, being electron-donating, may instead promote hydrogen bonding or polar interactions, as observed in 2-(4-methoxyphenyl)-N-(4-{[(4-methylpyrimidin-2-yl)amino]sulfonyl}phenyl)acetamide () .
Anti-Cancer Potential
While the target compound lacks direct anti-cancer data, structurally related N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () shows patent activity in oncology, suggesting that the bipyridine-methyl group could be optimized for similar applications .
Key Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
